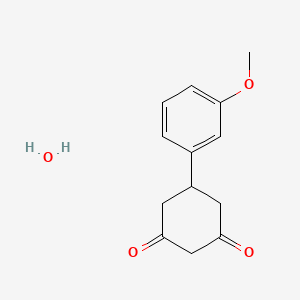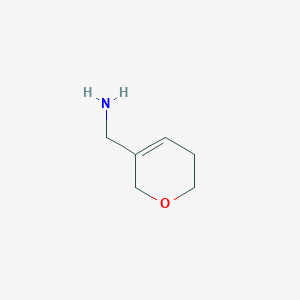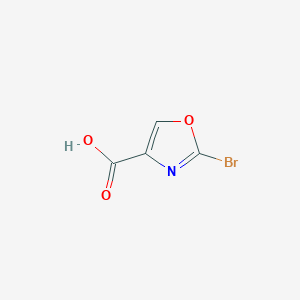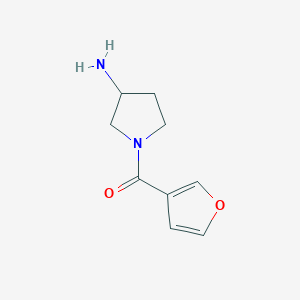
1-(Furan-3-carbonyl)pyrrolidin-3-amine
Vue d'ensemble
Description
1-(Furan-3-carbonyl)pyrrolidin-3-amine is an organic compound that features both a furan ring and a pyrrolidine ring, connected by an amine functional group. This compound has garnered interest in scientific research due to its potential as an inhibitor for various enzymes, including poly(ADP-ribose) polymerase, which is involved in DNA repair.
Applications De Recherche Scientifique
1-(Furan-3-carbonyl)pyrrolidin-3-amine has been widely used in scientific research due to its inhibitory effects on enzymes such as poly(ADP-ribose) polymerase. Its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in inhibiting enzymes involved in DNA repair.
Medicine: Investigated for its potential therapeutic effects in conditions where enzyme inhibition is beneficial.
Industry: Utilized in the development of new materials and chemical processes.
Méthodes De Préparation
The synthesis of 1-(Furan-3-carbonyl)pyrrolidin-3-amine typically involves the construction of the furan and pyrrolidine rings, followed by their connection through an amine functional group. Specific synthetic routes and reaction conditions can vary, but common methods include:
Ring Construction: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The pyrrolidine ring can be formed via cyclization reactions involving amines and carbonyl compounds.
Functionalization: The connection of the furan and pyrrolidine rings through an amine functional group often involves amide bond formation, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Analyse Des Réactions Chimiques
1-(Furan-3-carbonyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where the furan ring is functionalized with boron reagents.
Mécanisme D'action
The mechanism of action of 1-(Furan-3-carbonyl)pyrrolidin-3-amine involves its interaction with specific enzymes, such as poly(ADP-ribose) polymerase. By binding to the active site of the enzyme, it inhibits its activity, thereby affecting the DNA repair pathways. This inhibition can lead to the accumulation of DNA damage, which is particularly useful in cancer research where the goal is to target rapidly dividing cells.
Comparaison Avec Des Composés Similaires
1-(Furan-3-carbonyl)pyrrolidin-3-amine can be compared with other compounds that feature similar structural motifs, such as:
Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one, which also contain the pyrrolidine ring and exhibit biological activity.
Furan Derivatives: Compounds like furanones and furfurals, which contain the furan ring and are used in various chemical applications.
The uniqueness of this compound lies in its combination of the furan and pyrrolidine rings, which provides a distinct set of chemical and biological properties.
Propriétés
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(furan-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-8-1-3-11(5-8)9(12)7-2-4-13-6-7/h2,4,6,8H,1,3,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNSGZADVBLLLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


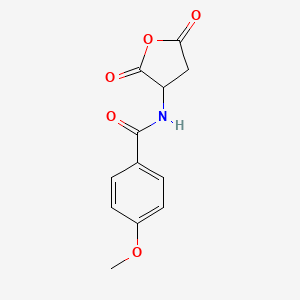
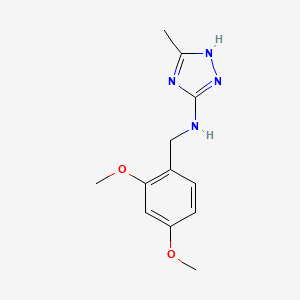
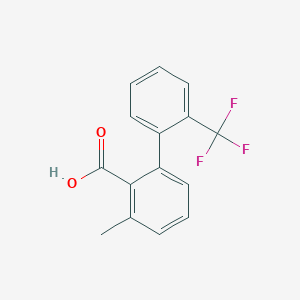
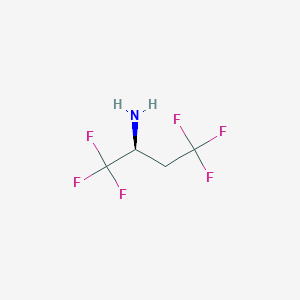
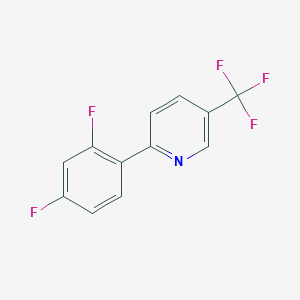
![(Prop-2-yn-1-yl)[1-(thiophen-3-yl)ethyl]amine](/img/structure/B1464633.png)
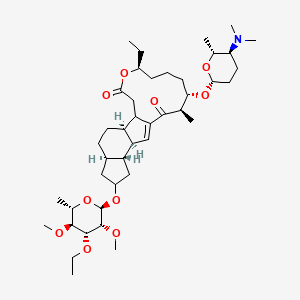
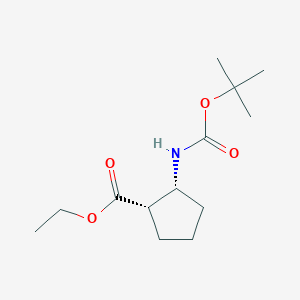

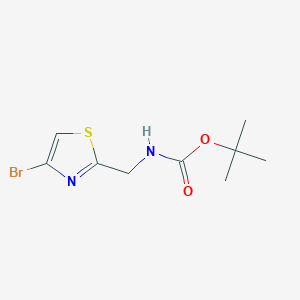
![N-Methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/structure/B1464643.png)
